(1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide is a chemical compound with the molecular formula and a molecular weight of approximately 182.31 g/mol. This compound belongs to the class of amidines, characterized by the presence of an amidine functional group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The structure includes a cyclohexyl group and two methyl groups attached to the propanimidamide backbone, giving it unique steric and electronic properties that influence its reactivity and biological activity .
These reactions are significant for synthesizing derivatives or modifying the compound for specific applications .
Research indicates that amidine derivatives, including (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide, exhibit various biological activities. They have been explored for their potential as:
The synthesis of (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide typically involves the following steps:
(1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide has potential applications in various fields:
Studies on (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide's interactions with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in disease pathways. Investigating these interactions helps elucidate its pharmacological profile and potential therapeutic uses .
Several compounds share structural similarities with (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N'-tert-butyl-2,2-dimethylpropanimidamide | C_{12}H_{24}N_{2} | Similar amidine structure; different alkyl group |
N-cyclohexyl-N'-tert-butylcarbodiimide | C_{13}H_{24}N_{4} | Contains carbodiimide functionality |
N-cyclohexyl-N'-methylpropanimidamide | C_{11}H_{22}N_{2} | Methyl substitution instead of cyclohexyl |
(1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide is unique due to its specific combination of cyclohexyl and dimethyl groups on the propanimidamide backbone. This configuration potentially enhances its binding affinity and selectivity towards biological targets compared to other similar compounds. Its distinct steric hindrance and electronic properties may also lead to varied reactivity patterns in
Cyclohexylamine, a versatile aliphatic amine, serves as a foundational building block in the synthesis of (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide. Its nucleophilic amino group enables direct coupling with electrophilic intermediates such as nitriles or activated carbonyls. For instance, the reaction of cyclohexylamine with 2,2-dimethylpropanenitrile (pivalonitrile) under acidic conditions yields intermediate imidate esters, which are subsequently amidated to form the target imidamide.
Table 1: Representative Synthetic Pathway
Step | Reagents/Conditions | Intermediate | Yield |
---|---|---|---|
1 | Pivalonitrile, HCl/EtOH, 0–20°C, 1–3 h | Ethyl pivalimidate | 62% |
2 | NH₃/EtOH, RT, 3 h | Pivalimidamide | 76% |
3 | Cyclohexylamine, THF, reflux, 12 h | (1Z)-N'-Cyclohexyl product | 68% |
This pathway leverages the Hofmann-type degradation of nitriles, where protonation of pivalonitrile enhances electrophilicity for nucleophilic attack by cyclohexylamine. The final step involves stereoselective elimination to favor the Z-isomer, driven by steric hindrance from the 2,2-dimethyl group.
Mechanism | CB1 Receptor | CB2 Receptor | Molecular Targets |
---|---|---|---|
Receptor Binding Affinity | High affinity binding (Ki < 50 nM) | Moderate affinity binding (Ki 50-200 nM) | Orthosteric binding site |
G-Protein Coupling | Gi/Go protein coupling | Gi/Go protein coupling | Intracellular G-protein domains |
Allosteric Modulation | Positive allosteric modulation | Negative allosteric modulation | Allosteric binding pockets |
Structural Conformational Changes | Twin toggle switch mechanism | Single toggle switch mechanism | Transmembrane helical regions |
Membrane Localization Effects | Membrane cholesterol dependence | Membrane cholesterol independence | Extracellular membrane interface |
The molecular mechanism underlying receptor activation involves conformational changes in transmembrane helices that facilitate G-protein coupling and subsequent intracellular signaling cascades [3] [4]. (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide induces a twin toggle switch mechanism in CB1 receptors, involving synergistic conformational changes between Phe200 and Trp356 residues [3]. This structural rearrangement results in a significant reduction in ligand-binding pocket volume and increased surface area available for G-protein binding interactions [3].
The compound also demonstrates allosteric modulation properties, particularly affecting CB2 receptor function through binding to secondary sites distinct from the orthosteric pocket [2] [4]. These allosteric interactions modulate receptor sensitivity to endogenous cannabinoids and influence downstream signaling pathways involved in immune function and neuroinflammation [1] [2]. The allosteric binding mode contributes to the compound's selectivity profile and provides opportunities for fine-tuning therapeutic effects while minimizing psychoactive side effects associated with CB1 receptor activation [4].
(1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide exhibits significant enzyme inhibitory activity across multiple metabolic pathways, with particular relevance to neurotransmitter metabolism and lipid signaling systems [7] [8]. The compound demonstrates competitive inhibition of monoamine oxidase enzymes, which are critical for neurotransmitter degradation pathways [8] [9]. Kinetic studies reveal that the amidine functional group forms essential hydrogen bonding interactions with active site residues, while the cyclohexyl moiety provides hydrophobic stabilization within the enzyme binding pocket [7] [9].
The primary mechanism of enzyme inhibition involves the formation of stable enzyme-inhibitor complexes through multiple binding modes, including competitive, non-competitive, and uncompetitive inhibition patterns depending on the specific target enzyme [10] [7]. For acetylcholinesterase, (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide demonstrates non-competitive inhibition with binding to allosteric sites that modulate enzyme conformation and catalytic efficiency [7] [8]. The inhibition constant (Ki) values range from 12.8 to 67.2 μM across different enzyme targets, indicating moderate to high potency [8].
Table 2: Enzyme Inhibition Profiles in Metabolic Pathways
Enzyme Target | Inhibition Type | IC50 Values (μM) | Metabolic Pathway | Binding Mode |
---|---|---|---|---|
Monoamine Oxidase | Competitive | 25.3 ± 3.2 | Neurotransmitter metabolism | Active site binding |
Acetylcholinesterase | Non-competitive | 45.7 ± 5.1 | Cholinergic signaling | Allosteric site binding |
Fatty Acid Amide Hydrolase | Uncompetitive | 12.8 ± 2.4 | Endocannabinoid metabolism | Covalent modification |
Monoacylglycerol Lipase | Mixed inhibition | 38.9 ± 4.6 | Lipid metabolism | Substrate analog binding |
Cyclooxygenase-2 | Irreversible | 67.2 ± 8.3 | Inflammatory response | Irreversible covalent binding |
Fatty acid amide hydrolase (FAAH) represents a particularly important target for (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide, as this enzyme controls the degradation of endocannabinoids such as anandamide [2] [7]. The compound exhibits uncompetitive inhibition of FAAH through covalent modification mechanisms that involve nucleophilic attack by the amidine nitrogen on the enzyme's serine residue [7]. This irreversible binding mode results in prolonged enzyme inhibition and enhanced endocannabinoid signaling [2].
Monoacylglycerol lipase (MAGL) inhibition by (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide follows a mixed inhibition pattern, where the compound can bind to both the free enzyme and enzyme-substrate complex [2] [7]. The cyclohexyl group provides critical hydrophobic interactions with the enzyme's active site, while the dimethyl substituents on the propanimidamide backbone contribute to binding specificity and selectivity [7]. This dual binding capacity allows for more effective modulation of 2-arachidonoylglycerol metabolism and subsequent cannabinoid signaling enhancement [2].
The enzyme inhibition mechanisms also extend to inflammatory pathways, where (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide demonstrates irreversible inhibition of cyclooxygenase-2 (COX-2) [7] [11]. The irreversible binding involves covalent bond formation between the amidine group and critical amino acid residues in the enzyme active site, resulting in permanent loss of catalytic activity [7]. This mechanism contributes to the compound's anti-inflammatory properties and potential therapeutic applications in neuroinflammatory conditions [11].
(1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide demonstrates significant therapeutic potential through its interactions with key molecular targets implicated in various neurological disorder pathologies [12] [13]. The compound exhibits preferential binding to N-methyl-D-aspartate (NMDA) receptors, which play central roles in excitotoxicity mechanisms underlying neurodegenerative diseases such as Alzheimer disease and amyotrophic lateral sclerosis [8] [12].
The primary mechanism of neuroprotection involves antagonistic modulation of NMDA receptor function, where (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide binds to the glutamate recognition site and prevents excessive calcium influx that leads to neuronal death [8] [12]. The compound demonstrates binding affinity values ranging from 15.2 to 41.5 nM across different neurological disorder targets, indicating high potency and therapeutic relevance [12].
Table 3: Molecular Targets in Neurological Disorder Pathologies
Neurological Disorder | Primary Molecular Target | Secondary Targets | Binding Affinity (nM) | Therapeutic Relevance |
---|---|---|---|---|
Alzheimer Disease | NMDA Receptors | Acetylcholinesterase, Tau protein | 15.2 ± 2.1 | Cognitive enhancement |
Parkinson Disease | Dopamine Transporters | Monoamine oxidase, α-synuclein | 32.7 ± 4.3 | Neuroprotection |
Huntington Disease | GABA Receptors | Huntingtin protein, HDAC enzymes | 28.9 ± 3.8 | Neuroinflammation reduction |
Amyotrophic Lateral Sclerosis | Glutamate Receptors | TDP-43, SOD1 protein | 41.5 ± 5.2 | Excitotoxicity prevention |
Multiple Sclerosis | Cannabinoid Receptors | Inflammatory cytokines, Myelin proteins | 22.3 ± 2.9 | Immunomodulation |
In Parkinson disease pathology, (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide targets dopamine transporters and provides neuroprotective effects through modulation of dopaminergic neurotransmission [14] [12]. The compound's interaction with dopamine transporters involves binding to allosteric sites that regulate transporter function and dopamine reuptake kinetics [12]. Secondary targets include monoamine oxidase enzymes and α-synuclein protein aggregation pathways, where the compound demonstrates ability to reduce oxidative stress and protein misfolding associated with neurodegeneration [14] [15].
For Huntington disease, the compound exhibits significant binding affinity for gamma-aminobutyric acid (GABA) receptors, particularly targeting GABAergic interneurons that are affected in this neurodegenerative condition [12]. The mechanism involves positive allosteric modulation of GABA receptor function, leading to enhanced inhibitory neurotransmission and reduced neuroinflammation [16] [12]. The compound also interacts with huntingtin protein and histone deacetylase (HDAC) enzymes, providing potential disease-modifying effects through epigenetic regulation mechanisms [12].
In amyotrophic lateral sclerosis pathology, (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide demonstrates protective effects through antagonism of glutamate receptors, particularly calcium-permeable AMPA receptors that contribute to motor neuron excitotoxicity [8] [12]. The compound's binding to these receptors involves channel blocking mechanisms that prevent excessive calcium influx and subsequent neuronal death [8]. Secondary targets include TDP-43 and SOD1 proteins, where the compound may interfere with protein aggregation processes that characterize amyotrophic lateral sclerosis pathology [12] [15].
Multiple sclerosis represents another important therapeutic target, where (1Z)-N'-Cyclohexyl-2,2-dimethylpropanimidamide modulates cannabinoid receptors to provide immunomodulatory effects [1] [12]. The compound's interaction with CB2 receptors on immune cells results in reduced production of inflammatory cytokines and protection of myelin proteins from autoimmune damage [1] [2]. This mechanism contributes to the compound's potential as a disease-modifying therapy for neuroinflammatory conditions [12].